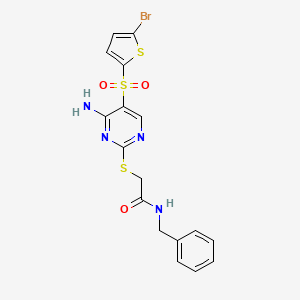
2-((4-amino-5-((5-bromothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-AMINO-5-[(5-BROMOTHIOPHEN-2-YL)SULFONYL]PYRIMIDIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromothiophene sulfonyl group, and a pyrimidinyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-AMINO-5-[(5-BROMOTHIOPHEN-2-YL)SULFONYL]PYRIMIDIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process may include:
Formation of the Pyrimidine Core: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Bromothiophene Sulfonyl Group: This step involves the sulfonylation of the pyrimidine core using bromothiophene sulfonyl chloride in the presence of a base.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the coupling of the intermediate with N-benzylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({4-AMINO-5-[(5-BROMOTHIOPHEN-2-YL)SULFONYL]PYRIMIDIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The amino and bromothiophene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
2-({4-AMINO-5-[(5-BROMOTHIOPHEN-2-YL)SULFONYL]PYRIMIDIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4-AMINO-5-[(5-BROMOTHIOPHEN-2-YL)SULFONYL]PYRIMIDIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzamide: This compound has a similar amino group but lacks the complex sulfonyl and pyrimidinyl groups.
4-Amino-5-bromo-2-chloropyrimidine: This compound shares the pyrimidine core but has different substituents.
Uniqueness
2-({4-AMINO-5-[(5-BROMOTHIOPHEN-2-YL)SULFONYL]PYRIMIDIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15BrN4O3S3 |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-benzylacetamide |
InChI |
InChI=1S/C17H15BrN4O3S3/c18-13-6-7-15(27-13)28(24,25)12-9-21-17(22-16(12)19)26-10-14(23)20-8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,20,23)(H2,19,21,22) |
InChI Key |
LIVODYJWZWSLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















